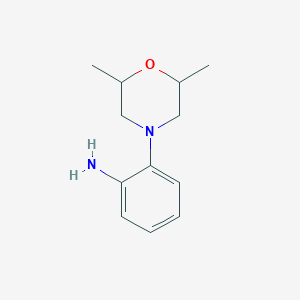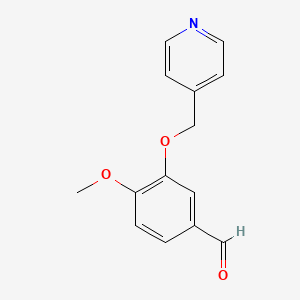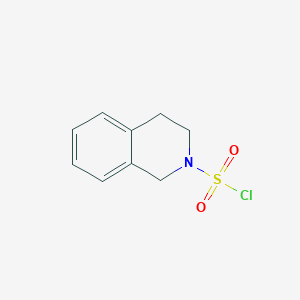
1,5-二甲基-3-(三氟甲基)-1H-吡唑-4-磺酰氯
描述
The compound "1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as ionic liquids and in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds such as 1,5-diarylpyrazoles have been evaluated for their biological activity, particularly as cyclooxygenase-2 (COX-2) inhibitors, which is exemplified by celecoxib . Additionally, pyrazolium chlorides have been synthesized and characterized, indicating the relevance of pyrazole derivatives in chemical research .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, as seen in the one-pot synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and 1-2-dimethyl hydrazine . Similarly, the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives involves a stepwise approach through aryl sulfenylation and benzannulation strategies . These methods could potentially be adapted for the synthesis of "1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride" by incorporating appropriate functional groups at the relevant positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . For instance, the structure of sulfonylated 4-amino-1H-pyrazoles was confirmed using these methods . The presence of substituents such as trifluoromethyl groups can significantly affect the chemical shifts and splitting patterns observed in NMR spectra, as seen in the case of polyfluoro substituted pyrazoline type sulfonamides .
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions. For example, 1-sulfopyridinium chloride, a pyrazole-related ionic liquid, has been used as a catalyst for the tandem Knoevenagel–Michael reaction . Additionally, disulfonic acid functionalized pyrazolium chlorides have shown catalytic activity in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones . These reactions highlight the versatility of pyrazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the ionic liquid 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide exhibits unique liquid structure properties due to the diffuse charge density and size of its anion . The introduction of sulfonyl chloride groups, as in the compound of interest, would likely confer specific reactivity and solubility characteristics that could be exploited in various chemical processes.
科学研究应用
磺酰化合物的合成
- 4-氨基-1H 吡唑与对甲苯磺酰氯的磺酰化反应导致了新化合物的合成,证明了磺酰氯衍生物在有机合成中的效用 (Povarov 等人,2017 年)。
氟化聚酰胺的开发
- 使用磺酰氯衍生物合成的含有吡啶和三氟甲基苯基基团的二胺,用于制备氟化聚酰胺,突出了其在聚合物化学中的作用 (刘晓玲等人,2013 年)。
新型杂环化合物的合成
- 5-三氟甲基-1,2-二甲基-1H-吡唑鎓氯化物的合成展示了磺酰氯衍生物在创建新型杂环结构中的应用 (Martins 等人,2002 年)。
催化应用
- 由 1,5-二甲基-3-(三氟甲基)-1H-吡唑衍生物合成的新型离子液体因其在有机合成反应中的催化效率而受到表征,突出了它们作为高效催化剂的潜力 (Vafaee 等人,2021 年)。
抗菌和抗氧化活性
- 由 1,5-二甲基-3-(三氟甲基)-1H-吡唑合成的磺酰胺衍生物因其抗菌和抗氧化特性而受到研究,展示了这些化合物的生物活性潜力 (Badgujar 等人,2018 年)。
杂环磺酰胺的合成
- 用于合成杂环磺酰氯和磺酰胺的硫官能化氨基丙烯醛衍生物,说明了其在药物化学中的应用 (Tucker 等人,2015 年)。
电化学应用
- 添加剂 1,2-二甲基-3-(三氟甲基)-1H-吡唑-2-鎓三氟甲基磺酸盐影响离子液体中的锌电沉积,表明其在电化学应用中的重要性 (刘等人,2015 年)。
安全和危害
属性
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)11-12(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVLXRHVVOZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597096 | |
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88398-42-9 | |
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


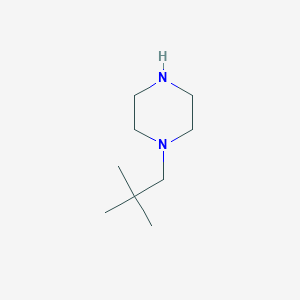
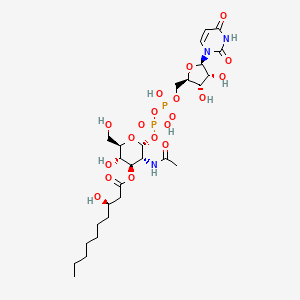
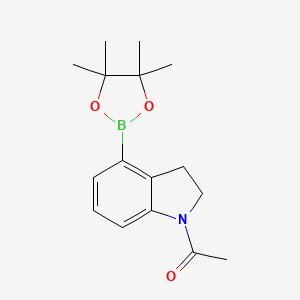
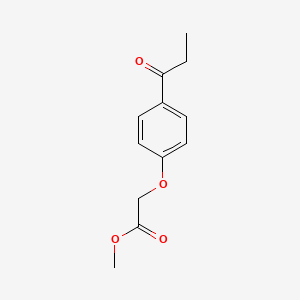
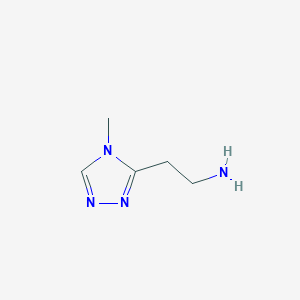

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)
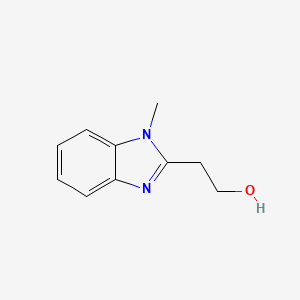
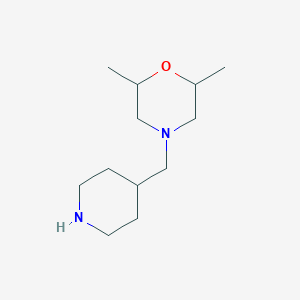
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
